5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide
Description
5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide (CAS: 438222-01-6) is a carbohydrazide derivative featuring a furan ring substituted with a phenoxymethyl group. The phenoxy moiety is further substituted with isopropyl and methyl groups at the 2- and 5-positions, respectively. Its molecular formula is C₁₆H₂₀N₂O₃, with an average molecular mass of 288.34 g/mol. Structural analogs of this compound are frequently studied for antimicrobial, anticancer, and central nervous system (CNS)-targeting properties .
Properties
IUPAC Name |
5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10(2)13-6-4-11(3)8-15(13)20-9-12-5-7-14(21-12)16(19)18-17/h4-8,10H,9,17H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTDSYMAVTWWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Isopropyl-2-methylphenol
The phenolic precursor 5-isopropyl-2-methylphenol (CAS 499-75-2) serves as the foundational building block. It is synthesized via Friedel-Crafts alkylation of m-cresol with isopropyl chloride in the presence of AlCl₃ as a catalyst. The reaction proceeds at 80–100°C for 6–8 hours, yielding the substituted phenol with >85% purity after vacuum distillation.
Key reaction:
Preparation of 2-Furoyl Chloride
The furohydrazide moiety originates from 2-furoyl chloride, synthesized by treating furan-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction achieves near-quantitative conversion within 2 hours, as confirmed by gas chromatography.
Reaction conditions:
Etherification: Formation of the Phenoxy-Methyl Bridge
The critical ether linkage is established via a Williamson ether synthesis between 5-isopropyl-2-methylphenol and chloromethylfuran. Chloromethylfuran is prepared by chlorinating furfuryl alcohol using HCl gas in dichloromethane.
Stepwise process:
Hydrazide Formation
The final step involves reacting the furan ester intermediate with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux. This nucleophilic acyl substitution replaces the ester group with a hydrazide functionality.
Optimized parameters:
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Molar ratio: 1:1.5 (ester : hydrazine hydrate)
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Temperature: 80°C, 6 hours
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Solvent: Anhydrous ethanol
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Yield: 60–65%
Mechanism:
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane 3:7). Fractions are analyzed by TLC (Rf = 0.45 in EA/hexane 1:1) and combined for crystallization.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, 6H, CH(CH₃)₂), 2.30 (s, 3H, Ar-CH₃), 4.60 (s, 2H, OCH₂), 6.45–7.20 (m, 4H, furan and aromatic protons).
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IR (KBr): 1665 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (N-H stretch).
Comparative Analysis of Synthetic Methods
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Phenol synthesis | AlCl₃, 80°C, 6h | 85 | 92 |
| Ether formation | NaOH, EtOH, 60°C | 68 | 95 |
| Hydrazide conjugation | NH₂NH₂·H₂O, EtOH, 80°C | 62 | 98 |
Challenges and Optimization Strategies
Side Reactions in Etherification
Competitive elimination reactions during Williamson synthesis reduce yields. Mitigation includes:
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine or other reduced forms.
Substitution: The phenoxy and furan rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides, quinones, or other oxidized derivatives.
Reduction: Formation of amines, alcohols, or other reduced derivatives.
Substitution: Formation of substituted phenoxy or furan derivatives.
Scientific Research Applications
5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or interact with DNA/RNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide and its analogs:
Key Observations:
Structural Influence on Activity: Electron-Withdrawing Groups: The chloro-nitro derivative (CAS: 832739-50-1) may exhibit enhanced cytotoxicity due to increased electrophilicity .
Synthetic Accessibility: Hydrazide intermediates (e.g., 2-(2-isopropyl-5-methylphenoxy)acetohydrazide, CAS: 75843-51-5) are critical precursors for synthesizing these compounds .
Thermal Stability :
- Thiadiazole analogs (e.g., 5f, 5j) exhibit higher melting points (158–160°C) compared to furan-based derivatives, likely due to stronger intermolecular interactions in crystalline states .
Biological Activity
5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing on various research findings and case studies.
Synthesis and Chemical Structure
The synthesis of this compound typically involves hydrazine derivatives and furoic acid derivatives. The chemical structure can be represented as follows:
This structure includes a furohydrazide moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to this compound. Notably, compounds synthesized from this scaffold have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Comparison to Standard Drugs |
|---|---|---|---|
| Compound 9 | MCF-7 | 1.1 | Better than Doxorubicin |
| Compound 9 | HCT-116 | 2.6 | Better than Doxorubicin |
| Compound 9 | HepG2 | 1.4 | Better than Doxorubicin |
| Doxorubicin | MCF-7 | 1.2 | Reference |
| 5-Fluorouracil | MCF-7 | 18.74 | Reference |
The mechanism of action appears to involve the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds derived from this class exhibited TS inhibitory activity with IC50 values ranging from 1.95 to 4.24 µM, significantly lower than that of standard drugs like Pemetrexed (IC50 = 7.26 µM) .
Antimicrobial Activity
In addition to anticancer properties, derivatives have also been evaluated for their antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Some compounds demonstrated promising results in inhibiting bacterial growth.
Table 2: Antimicrobial Activity
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 6 | E. coli | 32 µg/mL |
| Compound 9 | S. aureus | 16 µg/mL |
The antimicrobial effects were attributed to structural features that enhance membrane permeability or disrupt bacterial metabolic pathways .
Structure-Activity Relationships (SAR)
The biological activity of these compounds is closely linked to their chemical structure. Key observations include:
- Substituent Positioning : Ortho-substituted compounds generally exhibit higher activity compared to meta or para substitutions.
- Number of Substituents : Increased substitution tends to reduce activity; thus, monosubstituted derivatives often outperform disubstituted ones.
- Functional Groups : The presence of specific functional groups at critical positions can enhance or diminish biological efficacy.
Case Studies
Several studies have documented the effectiveness of furohydrazide derivatives in preclinical models:
- A study demonstrated that compound 9 showed superior cytotoxicity against MCF-7 cells compared to standard chemotherapeutics, indicating its potential as a lead compound for further development .
- Another investigation revealed that modifications in the hydrazide moiety significantly influenced both anticancer and antimicrobial activities, suggesting pathways for optimizing therapeutic efficacy .
Q & A
Basic: What are the recommended synthetic routes for 5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves coupling 2-furoic acid hydrazide with a substituted phenoxy methyl group. A common approach includes:
Intermediate preparation : React 2-isopropyl-5-methylphenol with a methylating agent (e.g., chloromethyl ethyl ether) to form the phenoxymethyl intermediate.
Hydrazide formation : Condense the intermediate with 2-furoic acid hydrazide under reflux in anhydrous ethanol, using catalytic acid (e.g., H₂SO₄) .
Purification : Recrystallize the product using ethanol/water mixtures, and monitor purity via Thin Layer Chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase .
Key considerations : Control reaction temperature (60–80°C) to avoid side products and use inert atmospheres to prevent oxidation of the hydrazide moiety .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of the hydrazide group via N–H stretching (3150–3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹). The phenoxy C–O–C stretch (~1250 cm⁻¹) should also be observed .
- NMR (¹H/¹³C) :
- ¹H NMR : Look for signals from the isopropyl group (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 6.5–7.5 ppm). The furan ring protons typically appear at δ 6.2–7.0 ppm .
- ¹³C NMR : Identify the carbonyl carbon (δ ~160 ppm) and furan/phenoxy carbons (δ 100–150 ppm) .
- Mass Spectrometry (MS) : Use High-Resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₆H₂₀N₂O₃) and fragmentation patterns .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation, and which software tools are recommended?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for determining the 3D conformation of the phenoxymethyl and hydrazide moieties.
Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
Structure solution : Employ SHELXT for phase determination via intrinsic phasing .
Refinement : Refine the model using SHELXL-2018, applying anisotropic displacement parameters for non-H atoms. Validate with the IUCr checkCIF tool .
Visualization : Generate ORTEP diagrams using WinGX to illustrate thermal ellipsoids and hydrogen bonding networks .
Note : Discrepancies in bond angles or torsional strains (e.g., between furan and phenoxy groups) may indicate conformational flexibility requiring further DFT analysis .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore bioactivity, given structural analogs?
Methodological Answer:
Analog synthesis : Modify substituents on the phenoxy ring (e.g., halogenation at position 4) or replace the furan ring with pyrazole/thiophene to assess electronic effects .
Biological assays :
- Antimicrobial : Test against Staphylococcus aureus and Escherichia coli using broth microdilution (MIC values) .
- Anticancer : Evaluate cytotoxicity via MTT assays against breast cancer cell lines (e.g., MCF-7), comparing IC₅₀ values with derivatives like 5-[(2-naphthyloxy)methyl]-2-furohydrazide .
Data correlation : Use multivariate regression to link substituent electronegativity or steric bulk (e.g., isopropyl vs. methyl groups) to activity trends .
Advanced: How should researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
Replicate experiments : Ensure identical assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
Control compounds : Include reference standards (e.g., thymol derivatives) to validate assay sensitivity .
Meta-analysis : Compare data across studies using standardized metrics (e.g., logP values for solubility differences) and apply statistical tools (e.g., ANOVA) to identify outliers .
Mechanistic studies : Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity) and reconcile discrepancies .
Advanced: What novel methodologies can improve the regioselectivity of phenoxymethyl group functionalization?
Methodological Answer:
Directed ortho-metalation : Use lithium diisopropylamide (LDA) to deprotonate the phenolic hydroxyl group, enabling selective electrophilic substitution at the ortho position .
Microwave-assisted synthesis : Enhance reaction efficiency (e.g., 80% yield in 30 minutes vs. 6 hours under reflux) while reducing side-product formation .
Enzymatic catalysis : Explore lipase-mediated acetylation of the hydrazide group to protect reactive sites during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
